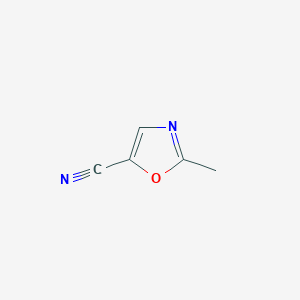

2-Methyloxazole-5-carbonitrile

Description

Properties

IUPAC Name |

2-methyl-1,3-oxazole-5-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2O/c1-4-7-3-5(2-6)8-4/h3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZAXQZSUBXXBPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(O1)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

108.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyloxazole-5-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2-methyl-2-oxazoline with cyanogen bromide, which leads to the formation of the desired product. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods: On an industrial scale, the production of 2-Methyloxazole-5-carbonitrile may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for optimizing the yield and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions: 2-Methyloxazole-5-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different functional groups.

Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

Substitution: The nitrile group can participate in nucleophilic substitution reactions, leading to the formation of various substituted oxazoles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.

Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions to achieve substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole carboxylic acids, while reduction can produce oxazole amines.

Scientific Research Applications

Organic Synthesis

2-Methyloxazole-5-carbonitrile serves as a versatile building block in organic synthesis, enabling the creation of more complex molecules. Its reactivity allows for various chemical transformations:

- Substitution Reactions : The nitrile group can participate in nucleophilic substitutions, allowing for the introduction of different functional groups.

- Cyclization Reactions : The compound can undergo cyclization to yield other heterocyclic compounds, which are essential in pharmaceuticals and agrochemicals.

Medicinal Chemistry

Research indicates that 2-methyloxazole-5-carbonitrile possesses potential biological activities, making it a candidate for drug development:

- Antimicrobial Properties : Studies have shown that oxazole derivatives exhibit significant antimicrobial activity against various bacterial strains. For instance, compounds structurally similar to 2-methyloxazole-5-carbonitrile have demonstrated effectiveness against Gram-positive and Gram-negative bacteria .

- Anticancer Potential : The compound has been investigated for its role in combination therapies for cancer treatment. Preliminary studies suggest that it may enhance the efficacy of existing anticancer agents by modulating specific biochemical pathways .

Material Science

In material science, 2-methyloxazole-5-carbonitrile is explored for its potential in developing novel materials with unique electronic or optical properties. Its ability to form stable complexes with metal ions makes it useful in creating advanced materials for sensors and electronic devices.

Antimicrobial Screening

In a study focusing on oxazole derivatives, 2-methyloxazole-5-carbonitrile was tested alongside other compounds against various bacterial strains. The results indicated promising antibacterial activity, particularly against resistant strains .

Combination Therapy in Cancer Treatment

A recent study highlighted the synergistic effects of combining 2-methyloxazole-5-carbonitrile with phosphatidylinositol 3-kinase (PI3K) inhibitors. This combination significantly reduced cancer cell viability compared to monotherapy, suggesting its potential role in enhancing therapeutic outcomes .

Biological Activity

2-Methyloxazole-5-carbonitrile is a heterocyclic compound that has garnered attention for its diverse biological activities. This article delves into the compound's synthesis, biological properties, mechanisms of action, and potential applications in pharmaceuticals.

Synthesis of 2-Methyloxazole-5-carbonitrile

The synthesis of 2-methyloxazole-5-carbonitrile typically involves reactions that introduce the oxazole ring and cyano group. Common methods include:

- Cyclization of α-halo ketones with nitriles : This method allows for the formation of the oxazole ring while introducing the cyano group.

- Condensation reactions : These reactions utilize various reagents under controlled conditions to achieve high yields and purity.

Antimicrobial Properties

Research indicates that 2-methyloxazole-5-carbonitrile exhibits significant antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values for some tested strains are summarized in Table 1.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Bacillus subtilis | 4 |

Anticancer Activity

In vitro studies have demonstrated that 2-methyloxazole-5-carbonitrile exhibits anticancer properties against several cancer cell lines. The compound's activity was evaluated by measuring the half-maximal inhibitory concentration (IC50) values, which indicate its potency in inhibiting cell proliferation.

| Cancer Cell Line | IC50 (nM) |

|---|---|

| MCF-7 (breast cancer) | 50 |

| A549 (lung cancer) | 40 |

| HepG2 (liver cancer) | 30 |

These results suggest that the compound may induce apoptosis or inhibit cell cycle progression in cancer cells.

The mechanisms underlying the biological activities of 2-methyloxazole-5-carbonitrile are not fully elucidated but may involve:

- Enzyme Inhibition : The compound may interact with specific enzymes, inhibiting their activity and disrupting metabolic pathways.

- Cell Cycle Arrest : Studies have indicated that treatment with this compound can lead to G2/M phase arrest in cancer cells, suggesting a potential mechanism for its anticancer effects.

Case Studies and Research Findings

- Antimicrobial Activity Study : A study focused on the antimicrobial effects of various oxazole derivatives, including 2-methyloxazole-5-carbonitrile, highlighted its effectiveness against Escherichia coli and Staphylococcus aureus. The study suggested further exploration into its use as a lead compound for developing new antibiotics .

- Anticancer Evaluation : In a comprehensive evaluation involving multiple cancer cell lines, 2-methyloxazole-5-carbonitrile demonstrated potent antiproliferative effects. It was particularly effective against liver and lung cancer cells, indicating its potential as an anticancer agent .

- Mechanistic Insights : Research investigating the molecular mechanisms revealed that compounds similar to 2-methyloxazole-5-carbonitrile could inhibit tubulin polymerization, leading to cell cycle arrest. This suggests a pathway through which the compound exerts its anticancer effects .

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural similarities with 2-Methyloxazole-5-carbonitrile, differing primarily in substituents, heterocyclic cores, or functional groups:

Table 1: Key Structural Analogues and Their Properties

Physicochemical Properties

- Melting Points: Pyrimidine-thiazole derivatives (e.g., the compound in ) exhibit higher melting points (~242–243°C) due to hydrogen bonding and planar aromatic systems . In contrast, simpler oxazole or thiazole carbonitriles (e.g., 5-Amino-2-methyloxazole-4-carbonitrile) may have lower melting points, though specific data are unavailable .

- Solubility: Nitrile groups enhance polarity, improving solubility in polar solvents like DMSO or ethanol. Thione-containing derivatives (e.g., ) may exhibit lower aqueous solubility due to increased hydrophobicity .

Reactivity and Functionalization

- Nitrile Group: The -CN group in 2-Methyloxazole-5-carbonitrile is highly reactive, enabling transformations such as hydrolysis to carboxylic acids or reduction to amines. This mirrors reactivity observed in 5-Amino-2-methyloxazole-4-carbonitrile .

- Substituent Effects: Amino groups (e.g., in and ) enhance nucleophilicity, facilitating cross-coupling reactions, while thione groups () can act as hydrogen bond acceptors, influencing binding in biological systems .

Hazard Profiles

- Toxicity: 5-Amino-2-methyloxazole-4-carbonitrile is classified with hazards H302 (harmful if swallowed), H315 (skin irritation), and H319 (eye irritation), suggesting that nitrile-containing oxazoles require careful handling . Thiazole derivatives (e.g., ) may pose fewer acute hazards but still necessitate standard laboratory precautions.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 2-Methyloxazole-5-carbonitrile, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of 2-Methyloxazole-5-carbonitrile derivatives often involves cyclization of nitrile-containing precursors under acidic or catalytic conditions. For example, Appel’s salt (tetrachloromethane-triphenylphosphine) can facilitate thiazole ring formation in related carbonitriles . Optimization should focus on solvent polarity (e.g., DMF for polar intermediates), temperature control (80–120°C), and monitoring via high-resolution mass spectrometry (HRMS) to confirm intermediate structures . AI-driven synthesis planning tools (e.g., Reaxys or Pistachio models) can predict feasible routes by analyzing analogous heterocyclic systems, such as 5-(Hydroxymethyl)furan-2-carbonitrile .

Q. How should researchers characterize 2-Methyloxazole-5-carbonitrile and validate its structural purity?

- Methodological Answer : Combine spectroscopic and crystallographic techniques:

- NMR : Use - and -NMR to confirm substituent positions (e.g., methyl and nitrile groups) .

- IR Spectroscopy : Identify characteristic nitrile (C≡N) stretches near 2200 cm .

- X-ray Crystallography : Resolve ambiguities in regiochemistry, as demonstrated for pyrano-pyrazole carbonitriles .

- HRMS : Validate molecular ion peaks (e.g., [M] with <2 ppm error) to rule out impurities .

Q. What purification strategies are effective for isolating 2-Methyloxazole-5-carbonitrile from complex reaction mixtures?

- Methodological Answer : Use gradient chromatography (silica gel, ethyl acetate/hexane) for polar intermediates. For scale-up, consider preparative HPLC with C18 columns. Solid-phase extraction (SPE) or QuEChERS methods can remove acidic/byproduct impurities, as applied in purifying hydroxymethyl-furan carbonitriles .

Advanced Research Questions

Q. How can density functional theory (DFT) guide the design of 2-Methyloxazole-5-carbonitrile derivatives with tailored electronic properties?

- Methodological Answer : Employ hybrid functionals (e.g., B3LYP) to calculate frontier molecular orbitals (HOMO/LUMO) and predict reactivity. For example, exact-exchange terms in DFT improve accuracy in atomization energy calculations (<2.4 kcal/mol error), critical for modeling nitrile group interactions . Correlate computed electrostatic potential maps with experimental substituent effects (e.g., methyl group electron donation) observed in benzoxazole analogs .

Q. What mechanistic insights explain contradictions in regioselectivity during heterocyclic ring formation?

- Methodological Answer : Competing pathways (e.g., kinetic vs. thermodynamic control) may arise from steric effects or catalyst choice. For instance, Bischler-Napieralski conditions favor oxazole formation via intramolecular cyclization, but side reactions (e.g., nitrile hydrolysis) can occur if moisture is present . Use kinetic studies (time-resolved IR) and isotopic labeling (-nitrile) to trace reaction pathways .

Q. How should researchers address discrepancies between computational predictions and experimental data in property optimization?

- Methodological Answer : Cross-validate DFT-derived properties (e.g., dipole moments, polarizability) with experimental measurements like dielectric spectroscopy. For example, Colle-Salvetti correlation-energy functionals may underestimate dispersion forces in nitrile-containing systems, requiring empirical corrections . Multi-reference methods (CASSCF) are recommended for excited-state studies of conjugated systems .

Data Contradiction Analysis

Q. How to resolve inconsistencies in reported biological activity of 2-Methyloxazole-5-carbonitrile analogs?

- Methodological Answer : Discrepancies may stem from assay conditions (e.g., solvent polarity affecting bioavailability) or impurities. Replicate studies using standardized protocols (e.g., Clinical and Laboratory Standards Institute guidelines for antimicrobial testing). Compare results with structurally validated analogs (e.g., 5-Amino-3-methyl-isothiazole derivatives) to isolate substituent-specific effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.